Welcome to the BenchChem Online Store!
molecular formula C25H31NO6 B8373106 (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate CAS No. 1122484-78-9

(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate

Cat. No. B8373106
M. Wt: 441.5 g/mol
InChI Key: AALGOFOXFDCUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178650B2

Procedure details

100 mg (0.226 mmol) of 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid tert-butylester in 1 mL of dry DMF were treated with piperidine (89.5 μL; 0.862 mmol) at r.t. for 3 hours. The solvent was evaporated and the residue purified by chromatography on silica gel with a gradient cHex→EtOAc→EtOAc MeOH (1:1)+3% MeOH. Yield: 12 mg (24%) of the title compound. ESI MS: 220.08 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
89.5 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:32])[CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH:14]C(OCC1C2C=CC=CC=2C2C1=CC=CC=2)=O)([CH3:4])([CH3:3])[CH3:2].N1CCCCC1>CN(C=O)C>[C:1]([O:5][C:6](=[O:32])[CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH2:14])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(COCCOCCNC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
Name
Quantity
89.5 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel with a gradient cHex

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(COCCOCCN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.